3-Ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidine derivatives. These compounds are recognized for their diverse biological activities, including anticancer and antiviral properties. The compound's structure includes a triazole ring fused to a pyrimidine, with a piperazine substituent that enhances its pharmacological profile. The dihydrochloride form indicates that the compound is a salt, which may improve its solubility and stability in pharmaceutical applications .
3-Ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. Its classification as a triazolopyrimidine derivative places it among compounds that exhibit significant biological activities, making it of interest in medicinal chemistry and pharmacology .
Methods
The synthesis of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride typically involves several key steps:
Technical Details
The synthesis may involve using solvents such as ethanol or dimethylformamide and reagents like hydrochloric acid for salt formation. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
Structure
The molecular formula for 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is , indicating a complex structure with multiple nitrogen atoms contributing to its heterocyclic nature. The molecular weight is approximately 233.27 g/mol .
Data
The compound features a triazole ring fused to a pyrimidine structure, with an ethyl group at position 3 and a piperazine ring at position 7. This configuration contributes to its unique chemical properties and biological activity.
Reactions
The compound can undergo various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Process
The mechanism of action for 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride involves interaction with specific molecular targets within cells:
Research indicates that these interactions can modulate cellular responses to various stimuli, contributing to its therapeutic potential .
Physical Properties
While specific data on density and boiling point are not readily available for this compound, it is generally expected to be stable under standard laboratory conditions.
Chemical Properties
The compound's solubility in water increases in its dihydrochloride form due to enhanced ionic interactions. Its melting point has not been definitively reported but is typically assessed during purity evaluations.
Relevant analyses often include spectral data such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity .
Scientific Uses
3-Ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride has several applications in scientific research:
Its diverse biological activities make it a valuable candidate for further research and development in therapeutic applications .
The construction of the triazolo[4,5-d]pyrimidine scaffold requires sequential heterocyclic annulation and regioselective functionalization. The core synthesis typically begins with 4,6-dichloro-5-aminopyrimidine as a pivotal precursor. Through diazotization and cyclocondensation with ethyl orthoformate, this intermediate undergoes ring closure to yield 3-ethyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine—a critical electrophilic intermediate for subsequent piperazine coupling. Key regiochemical control is achieved by maintaining reaction temperatures below 10°C during diazonium salt formation to prevent bis-adduct impurities [4] [8].
Modern adaptations employ microwave-assisted cyclization (150°C, DMF, 30 min) to enhance reaction efficiency, reducing typical cyclization times from 12 hours to under 1 hour while improving yields from 68% to 89%. X-ray crystallographic analysis confirms regioselective N1-alkylation of the triazole ring, with the ethyl group positioned at N3 rather than N1, ensuring structural uniformity essential for pharmacological applications [4] [7].
Table 1: Optimization of Triazolo[4,5-d]pyrimidine Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Conventional | Ethyl orthoformate, 110°C, 12 h | 68 | 92:8 (N3 vs. N1) |
Microwave-assisted | DMF, 150°C, 0.5 h, 300W | 89 | >99:1 |
Solvent-free | Neat, 120°C, 8 h, catalytic p-TsOH | 75 | 95:5 |
Nucleophilic aromatic substitution (SNAr) at the C7 position of the chlorinated core represents the most efficient pathway for piperazine installation. This reaction leverages the inherent electron deficiency of the pyrimidine ring, where the C7 chlorine exhibits superior leaving group capability compared to C4. Employing anhydrous piperazine (2.5 equiv) in refluxing 1,4-dioxane for 8 hours achieves 78–85% coupling efficiency. Significant improvements occur through phase-transfer catalysis (15% tetrabutylammonium bromide) and excess piperazine to mitigate di-piperazinyl byproduct formation [1] [8].
For advanced intermediates requiring N-acylation, protocols utilize 2-bromo-1-phenoxypropan-1-one (1.2 equiv) in acetonitrile under reflux (82°C, 6 h) after piperazine installation. Recent methodologies employ Schotten-Baumann conditions for acylative coupling, where in-situ generation of acid chlorides from carboxylic acids facilitates direct amidation. This approach eliminates the need for isolation of moisture-sensitive intermediates, streamlining the synthesis of derivatized analogs [5] [8].
Table 2: Piperazine Coupling Efficiency Under Varied Conditions
Piperazine Equivalent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1.0 | None | Dioxane | 100 | 52 |
2.5 | None | Dioxane | 100 | 78 |
2.0 | KI (10 mol%) | DMF | 110 | 82 |
2.0 | TBAB (15 mol%) | Toluene-water | 85 | 91 |
Conversion to the dihydrochloride salt significantly enhances aqueous solubility and crystalline stability. Salt formation employs hydrogen chloride gas bubbling in anhydrous ethyl acetate at 0°C, followed by gradual warming to 25°C to precipitate the hydrochloride salt. Critical parameters include strict moisture control (RH <15%) and stoichiometric HCl addition (2.2 equiv) to prevent monohydrochloride contamination while avoiding acid decomposition of the triazole core [5].
Crystallization optimization reveals that ethanol/MTBE mixtures (1:5 v/v) produce high-purity (>99%) dihydrochloride crystals with favorable flow properties. The hydrate formation tendency necessitates post-crystallization drying under vacuum (40°C, 48 h) to achieve the stable anhydrous form. XRPD analysis confirms polymorphic form consistency across batches when using isopropanol as an anti-solvent, with water content maintained below 0.5% w/w by Karl Fischer titration [5].
Scale-up methodologies emphasize solvent sustainability and catalytic efficiency. Piperazine coupling stages now utilize cyclopentyl methyl ether (CPME) as a safer, recyclable alternative to carcinogenic dioxane, achieving 92% solvent recovery through distillation. Continuous flow hydrogenation replaces batch processing for nitro group reductions in precursor synthesis, reducing Pd catalyst loading from 5 mol% to 0.3 mol% while enhancing reaction mass efficiency by 40% [4] [6].
Notable innovations include:
Table 3: Environmental Metrics Comparison for Production Methods
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
PMI (kg/kg product) | 142 | 48 | 66% reduction |
E-factor | 135 | 39 | 71% reduction |
Energy consumption (kW·h/kg) | 82 | 29 | 65% reduction |
Solvent recovery (%) | 45 | 92 | 2-fold increase |
Compounds Mentioned:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0